molecular formula C7H8N2O2 B027165 Methyl 6-aminonicotinate CAS No. 36052-24-1

Methyl 6-aminonicotinate

Cat. No.: B027165
CAS No.: 36052-24-1
M. Wt: 152.15 g/mol
InChI Key: JACPDLJUQLKABC-UHFFFAOYSA-N
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Description

Methyl 6-aminonicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with an amino group at the 6-position and a methyl ester at the 3-position. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 166.16 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amino and ester groups. Structural modifications at these positions significantly influence its chemical behavior, solubility, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methamphetamine can be synthesized through several methods, with the most common being the reduction of ephedrine or pseudoephedrine. This process typically involves the use of red phosphorus and iodine, or lithium and anhydrous ammonia . Another method involves the reductive amination of phenyl-2-propanone (P2P) with methylamine .

Industrial Production Methods: In industrial settings, methamphetamine is often produced using the P2P method due to its scalability. This method involves the catalytic reduction of an intermediate formed between phenyl-2-propanone and methylamine . The process can be further optimized by recycling unwanted by-products to increase the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methamphetamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenethylamines and amphetamines .

Scientific Research Applications

Methamphetamine has several scientific research applications, including:

Comparison with Similar Compounds

The following analysis compares Methyl 6-aminonicotinate with structurally related nicotinic acid derivatives, focusing on substituent positions, functional groups, and biological implications.

Positional Isomers and Substituent Effects

Compound Name Substituent Positions Key Differences Impact on Properties/Applications
This compound 6-amino, 3-methyl ester Baseline structure Balanced reactivity for synthesis
Methyl 6-aminopyridine-2-carboxylate 6-amino, 2-methyl ester Ester at 2-position vs. 3-position Altered reactivity in nucleophilic substitutions
Methyl 6-amino-2-methylnicotinate 6-amino, 2-methyl, 3-methyl ester Additional methyl at 2-position Increased steric hindrance; distinct enzyme inhibition profiles
Methyl 6-aminopyridine-3-carboxylate 6-amino, 3-methyl ester (isomeric pyridine) Pyridine ring connectivity differs Reduced bioavailability due to polarity changes

Structural Insight : Positional changes (e.g., ester at 2- vs. 3-position) alter electronic distribution and steric effects, impacting binding affinity in biological systems .

Functional Group Variations

Compound Name Functional Groups Key Differences Biological Implications
This compound Amino, methyl ester Baseline functional groups Intermediate for drug candidates
6-Aminonicotinic acid Amino, carboxylic acid Acidic vs. ester group Lower lipophilicity; limited membrane permeability
Methyl 6-(aminomethyl)nicotinate hydrochloride Aminomethyl, methyl ester Hydrochloride salt enhances solubility Improved bioavailability for CNS-targeting drugs
Ethyl 6-amino-5-bromonicotinate Amino, bromine, ethyl ester Bromine at 5-position Enhanced electrophilicity; unique kinase inhibition

Chemical Reactivity: The ester group in this compound facilitates hydrolysis to carboxylic acids under basic conditions, whereas halogenated analogs (e.g., bromine in Ethyl 6-amino-5-bromonicotinate) exhibit higher electrophilicity for cross-coupling reactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL)
This compound 166.16 1.2 12.5 (water)
6-Aminonicotinic acid 138.12 -0.5 45.8 (water)
Methyl 6-(aminomethyl)nicotinate hydrochloride 202.64 0.8 89.3 (water)
Ethyl 6-amino-5-bromonicotinate 259.09 2.1 3.2 (water)

Key Trend : Esterification increases lipophilicity (higher LogP) but reduces aqueous solubility compared to carboxylic acids. Halogenation further elevates LogP, impacting membrane permeability .

Biological Activity

Methyl 6-aminonicotinate (M6AN) is a chemical compound with the molecular formula C7_7H8_8N2_2O2_2 and a molecular weight of 152.15 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in the context of inflammation and matrix metalloproteinase (MMP) inhibition. This article provides a detailed overview of the biological activity of M6AN, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 36052-24-1
  • Melting Point : 158-161 °C
  • Purity : 97% (commercially available from various suppliers)

1. Inhibition of Matrix Metalloproteinases (MMPs)

M6AN has been studied for its inhibitory effects on matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. MMPs play a significant role in various pathological conditions, including osteoarthritis and cancer.

  • Mechanism : M6AN inhibits MMP activity by downregulating the expression of MMP genes in chondrocytes stimulated by inflammatory cytokines such as IL-1β. This effect was demonstrated in a study where M6AN significantly reduced MMP13 mRNA expression in OUMS-27 chondrosarcoma cells .

2. Anti-inflammatory Effects

In addition to its role in inhibiting MMPs, M6AN exhibits anti-inflammatory properties. It has been shown to modulate signaling pathways associated with inflammation.

  • Signaling Pathways : Research indicates that M6AN can attenuate phosphorylation of ERK, p38, and JNK pathways, which are crucial in mediating inflammatory responses .

Case Study 1: Osteoarthritis Treatment

In a controlled study focusing on osteoarthritis, researchers screened a library of compounds for their ability to inhibit MMPs and ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs). M6AN was among the compounds that demonstrated significant inhibitory effects on IL-1β-induced expression of MMP13 and ADAMTS4/9 . The results suggest that M6AN could be a potential candidate for treating joint degeneration associated with osteoarthritis.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using an MTS assay on OUMS-27 cells treated with various concentrations of M6AN. The results indicated that at concentrations below 10 μg/mL, M6AN did not exhibit significant cytotoxicity, allowing for further exploration of its therapeutic potential without compromising cell viability .

Data Summary

PropertyValue
Molecular FormulaC7_7H8_8N2_2O2_2
Molecular Weight152.15 g/mol
Melting Point158-161 °C
Inhibition of MMPsYes
Anti-inflammatory ActivityYes
CytotoxicityLow at ≤10 μg/mL

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of methyl 6-aminonicotinate to ensure high yield and purity?

Q. Advanced: How can reaction kinetics and mechanistic studies improve the scalability of this compound synthesis for multi-gram applications?

Methodological Answer:

  • Basic: Optimize solvent choice (e.g., polar aprotic solvents like DMF), temperature control (50–80°C), and stoichiometric ratios of reactants (e.g., 6-aminonicotinic acid and methylating agents like CH₃I). Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Advanced: Conduct time-resolved in situ NMR or FTIR to study intermediates and reaction pathways. Use density functional theory (DFT) calculations to model transition states and identify rate-limiting steps. Scale-up protocols should include solvent recovery systems and flow chemistry setups to minimize batch variability .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

Q. Advanced: How do crystallographic studies resolve ambiguities in the structural elucidation of this compound derivatives?

Methodological Answer:

  • Basic: Use 1H^1H-NMR (δ 8.5–9.0 ppm for aromatic protons), 13C^{13}C-NMR (carbonyl signal ~165 ppm), and FTIR (C=O stretch ~1700 cm⁻¹). Cross-validate with mass spectrometry (ESI-MS, [M+H]⁺ peak). Discrepancies in data may arise from impurities or tautomerism; repeat analysis with freshly recrystallized samples .
  • Advanced: Perform single-crystal X-ray diffraction to confirm bond angles and hydrogen-bonding networks. Compare experimental data with computational simulations (e.g., Cambridge Structural Database) to address anomalies in peak assignments .

Q. Basic: What experimental controls are critical when assessing the biological activity of this compound in enzyme inhibition assays?

Q. Advanced: How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs with enhanced selectivity?

Methodological Answer:

  • Basic: Include positive controls (e.g., known nicotinamide analogs) and negative controls (solvent-only samples). Use dose-response curves (IC₅₀ calculations) and triplicate trials to ensure reproducibility. Validate enzyme activity with a fluorogenic substrate .
  • Advanced: Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to map binding interactions. Synthesize analogs with substituents at the 2- and 4-positions of the pyridine ring and evaluate their inhibitory potency against off-target enzymes .

Q. Basic: How should researchers address discrepancies in reported solubility and stability data for this compound?

Q. Advanced: What advanced analytical methods can quantify degradation products of this compound under varying storage conditions?

Methodological Answer:

  • Basic: Standardize solvent systems (e.g., DMSO for stock solutions) and storage conditions (−20°C, desiccated). Compare literature values with in-house measurements using UV-Vis spectroscopy (λ_max ~265 nm) .
  • Advanced: Employ LC-MS/MS to identify degradation byproducts (e.g., hydrolysis to 6-aminonicotinic acid). Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life under ambient conditions .

Q. Basic: What safety protocols are necessary when handling this compound in laboratory settings?

Q. Advanced: How can ecotoxicological studies evaluate the environmental impact of this compound residues?

Methodological Answer:

  • Basic: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to SDS guidelines for spill management (e.g., neutralization with bicarbonate) and waste disposal (incineration) .
  • Advanced: Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradability tests (OECD 301F). Use HPLC-UV to monitor aqueous persistence in simulated environmental matrices .

Q. Basic: How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?

Q. Advanced: What statistical frameworks are appropriate for meta-analyses of published data on this compound applications?

Methodological Answer:

  • Basic: Share detailed protocols via open-access repositories (e.g., protocols.io ), including raw spectral data and chromatograms. Use inter-lab round-robin trials to assess yield variability .
  • Advanced: Apply random-effects models to aggregate data from heterogeneous studies. Sensitivity analyses can identify outliers due to unaccounted variables (e.g., humidity during synthesis) .

Properties

IUPAC Name

methyl 6-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACPDLJUQLKABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353246
Record name methyl 6-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36052-24-1
Record name Methyl 6-aminonicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 6-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-aminopyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 6-AMINONICOTINATE
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Synthesis routes and methods I

Procedure details

A suspension of 6-aminonicotinic acid (2.0 g, 14.5 mmol) and sulfuric acid (2 mL) in methanol (125 mL) was heated at reflux overnight. The solution was cooled, the methanol evaporated and the residue was taken up in water (100 mL) and made basic with NaHCO3 (s), causing a white solid to precipitate. The mixture was extracted with chloroform (3×40 mL) and the combined extracts were dried (MgSO4) and evaporated to afford the ester as an off-white solid (1.04 g, 30%).
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2 g
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2 mL
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125 mL
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30%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-pyridinecarboxylic acid, methanol (900 ml) and concentrated sulphuric acid (80 ml) was heated at reflux for 18 hours, some of the solvent (500 ml) was evaporated, the pH of the residue was adjusted to 8 with potassium carbonate and the residue was extracted with ethyl acetate (3×200 ml). The organic extracts were dried (MgSO4), filtered and evaporated to give methyl 2-amino-5-pyridinecarboxylate (58.18 g).
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80 mL
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900 mL
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Synthesis routes and methods III

Procedure details

To a solution of 6-aminonicotinic acid (2.00 g, 14.48 mmol) dissolved in chloroform/MeOH (90 mL: 30 mL) was added (trimethylsilyl)diazomethane (2.0M in hexanes, 25 mL). After 15 minutes acetic acid (0.1 mL) was added and the solution was concentrated in vacuo to a residue. Trituration with EtOAc/Hex (2:1) provided methyl-6-aminonicotinate as a pale yellow solid after filtration. This material was used directly in the next step. To a solution of methyl-6-aminonicotinate (1.86 g, 12.22 mmol) dissolved in methylene chloride (90 mL) was added di-t-butyl dicarbonate (2.69 g, 12.34 mmol), 4-dimethylaminopyridine (0.15 g, 1.22 mmol) and triethylamine (2.00 mL, 14.66 mmol). After 14 h the reaction was diluted with EtOAc (400 mL) and washed with citric acid (1×50 mL, 10%), water (1×50 mL) and brine (1×50 mL) and was dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography (40×150 mm column of SiO2, EtOAc/Hex gradient elution 1:6, 1:5, 1:3) to to give the title compound as a white solid:
Quantity
2 g
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90 mL
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25 mL
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0.1 mL
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Synthesis routes and methods IV

Procedure details

To a suspension of 6-aminonicotinic acid (1.00 g, 7.24 mmol) in MeOH (20 ml) and MeCN (10 ml) was added 10% solution of trimethylsilyldiazomethane in CH2Cl2 (25 ml) at room temperature. After stirring at room temperature for 0.5 h, the solvent was evaporated to give crude methyl 6aminonicotinate as a yellow solid. Title compound was prepared from this crude methyl 6-aminonicotinate in 17% yield according to a procedure similar to that described in Preparation 6.
Quantity
1 g
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20 mL
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10 mL
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solution
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25 mL
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Synthesis routes and methods V

Procedure details

To a suspension of 6-aminonicotinic acid (1.00 g, 7.24 mmol) in MeOH (20 ml) and MeCN (10 ml) was added 10% solution of trimethylsilylidazomethane in CH2Cl2 (25 ml) at room temperature. After stirring at room temperature for 0.5 h, the solvent was evaporated to give crude methyl 6-aminonicotinate as a yellow solid. Title compound was prepared from this crude methyl 6-aminocincotinate in 17% yield according to a procedure similar to that described in Preparation 6.
Quantity
1 g
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20 mL
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10 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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